Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Overview
Description
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is a useful research compound. Its molecular formula is C24H31ClN2Pd and its molecular weight is 489.4 g/mol. The purity is usually 95%.
The exact mass of the compound Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is primarily targeted towards the catalysis of certain chemical reactions . It is a well-defined palladium N-heterocyclic carbene complex .
Mode of Action
The compound interacts with its targets by acting as a catalyst. Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can efficiently catalyze α-arylation of ketones . It also catalyzes conjugate allylation reactions and microwave-assisted anaerobic alcohol oxidation .
Biochemical Pathways
The biochemical pathways affected by Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) include the cross-coupling of aryl chlorides with boronic acids, the diamination of conjugated dienes and trienes, and the dehalogenation of aryl chlorides . These pathways are crucial in various chemical synthesis processes.
Pharmacokinetics
It is known that the compound is an off-white to pale yellow powder and should be stored cold for stability .
Result of Action
The molecular and cellular effects of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)'s action are seen in the successful catalysis of the aforementioned reactions. The compound’s catalytic activity facilitates the creation of new bonds and the breaking of existing ones, leading to the formation of desired products .
Action Environment
The action, efficacy, and stability of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C for stability . The compound’s catalytic activity may also be affected by the presence of other substances in the reaction mixture.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVKYGEMJJYEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584698 | |
Record name | Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478980-04-0 | |
Record name | Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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